Modulation of Lipophilicity: XLogP3 Comparison for Membrane Permeability
The 4-fluoro substitution reduces the computed lipophilicity of the indazole-3-methanol scaffold. The target compound has a computed XLogP3-AA of 0.8 [1], compared to a predicted LogP of 1.06 for the non-fluorinated analog, (1H-indazol-3-yl)methanol (CAS 64132-13-4) [2]. This decrease in lipophilicity can be a strategic advantage in reducing non-specific protein binding and improving aqueous solubility profiles in lead series.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | (1H-indazol-3-yl)methanol, predicted LogP = 1.06 |
| Quantified Difference | ΔLogP ≈ -0.26 |
| Conditions | In silico prediction (PubChem XLogP3 vs. Molbase/software prediction) |
Why This Matters
This quantifiable shift in lipophilicity guides the selection of the appropriate building block for optimizing the ADME profile of a lead compound, directly influencing the procurement choice.
- [1] PubChem. Computed Properties: (4-Fluoro-1H-indazol-3-yl)methanol (XLogP3-AA). View Source
- [2] Molbase. (1H-Indazol-3-yl)methanol (LogP). Chemical Properties Database. View Source
